2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
Overview
Description
2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline: is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a methyl group at the second position of the benzoxazole ring and an aniline group at the third position. It has a molecular formula of C15H14N2O and a molecular weight of 238.29 g/mol .
Mechanism of Action
Target of Action
Benzoxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of pharmacological activities .
Mode of Action
Benzoxazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzoxazole derivatives are known to influence a variety of biochemical pathways, but the exact pathways and their downstream effects would depend on the specific targets of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of 2-aminophenol and 5-methyl-2-nitrobenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Catalysts such as metal oxides or zeolites may be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, pigments, and optical brighteners
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3-benzoxazole
- 5-Methyl-1,3-benzoxazole
- 2-Methyl-3-(5-chloro-1,3-benzoxazol-2-yl)aniline
- 2-Methyl-3-(5-nitro-1,3-benzoxazol-2-yl)aniline
Uniqueness
2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and aniline groups enhances its reactivity and potential for functionalization, making it a valuable compound in synthetic organic chemistry and pharmaceutical research .
Properties
IUPAC Name |
2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-6-7-14-13(8-9)17-15(18-14)11-4-3-5-12(16)10(11)2/h3-8H,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHIAHDEBCGDQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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